molecular formula C11H15N3 B1612574 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine CAS No. 904814-15-9

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine

Cat. No.: B1612574
CAS No.: 904814-15-9
M. Wt: 189.26 g/mol
InChI Key: XAGCUBLRYLVAPL-UHFFFAOYSA-N
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Description

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit excellent antifungal activity against fungal pathogens, including several multidrug-resistant Candida spp . This activity is believed to be due to its ability to inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) .

Cellular Effects

In cellular contexts, this compound has been shown to have potent activity against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, the compound prevents the formation of ergosterol, leading to disruption of the cell membrane and ultimately cell death .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits potent antifungal activity, even at low concentrations

Metabolic Pathways

Given its inhibitory effect on Sterol 14-alpha demethylase (CYP51), it is likely that the compound may interact with other enzymes or cofactors involved in the biosynthesis of ergosterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine typically involves a multi-step process. One common method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide. The reaction proceeds via a [4 + 1] cycloaddition mechanism, resulting in the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the iodine-catalyzed synthesis suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine derivatives: These compounds share a similar core structure but differ in the nitrogen placement within the ring system.

    Imidazo[1,2-a]pyridine derivatives: Other derivatives with different substituents on the pyridine ring.

Uniqueness

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable scaffold for drug design, offering potential advantages in terms of bioavailability and metabolic stability compared to other similar compounds .

Properties

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGCUBLRYLVAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587665
Record name 2-tert-Butylimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-15-9
Record name 2-tert-Butylimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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